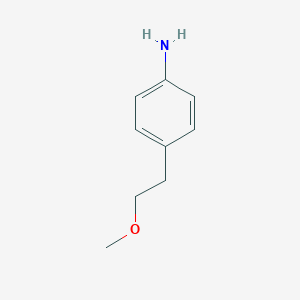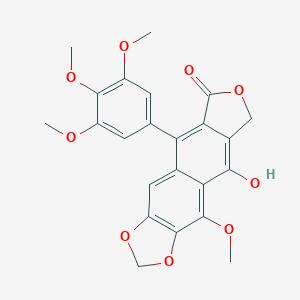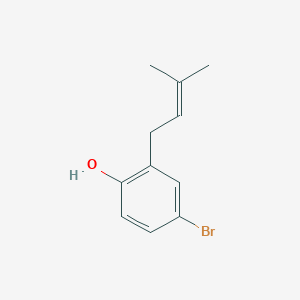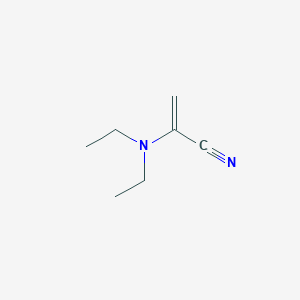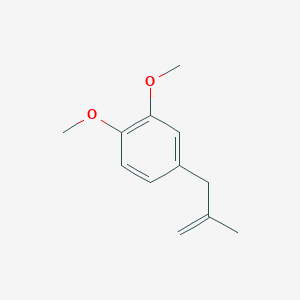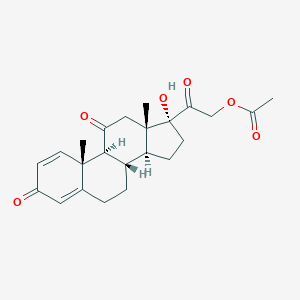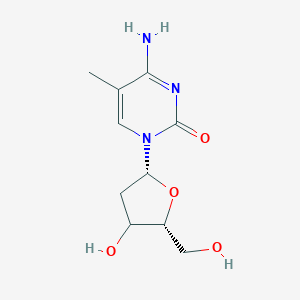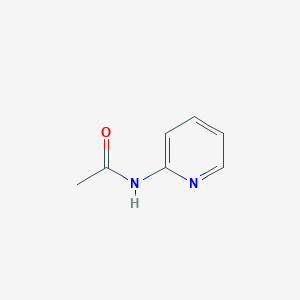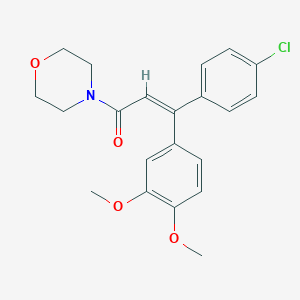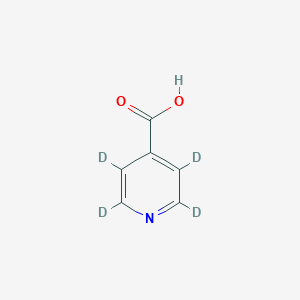
异烟酸-d4
概述
描述
Isonicotinic Acid-d4 is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
Isonicotinic Acid-d4 is prepared through the reaction of 4-cyano-pyridine and hydrazine hydrate in an aqueous alkaline medium . The co-crystals were produced via solid-state and solvent assisted grinding methods .Molecular Structure Analysis
The molecular structure of Isonicotinic Acid-d4 consists of a pyridine ring and a hydrazine group attached at para position to the pyridine nitrogen .Chemical Reactions Analysis
Isonicotinic Acid-d4 was oxidized by activated leukocytes to isonicotinic acid . Myeloperoxidase is likely the enzyme in the leukocyte involved, since the oxidation was inhibited by azide, which inhibits myeloperoxidase, and by catalase, which catalyzes the breakdown of hydrogen peroxide .Physical And Chemical Properties Analysis
Isonicotinic Acid-d4 is a white to off-white crystalline solid . It is soluble in DMSO and Methanol .科学研究应用
1. 荧光探测和光物理性质
异烟酸因其多功能的螯合和桥接性质而被探索用于构建多维金属有机配位网络的潜力。值得注意的是,其配合物在荧光探测中的应用引起了人们的兴趣,有利于研究微秒扩散和膜动力学。这些配合物表现出显着的荧光性质,正如研究中所证明的那样,其中异烟酸与硝酸银和其他金属配位以制备具有显着荧光特性的配位配合物 (袁和刘,2005),(袁和刘,2006)。
2. 电化学应用
研究探索了异烟酰胺(异烟酸的衍生物)在强酸介质中的电化学还原。这项研究有助于了解异烟酸衍生物的电化学行为,可应用于各种电化学应用中 (Galvín & Mellado, 1988)。
3. 配位化学和金属有机框架
用异烟酸构建配位聚合物是另一个感兴趣的领域。当异烟酸与各种金属结合时,它作为这些聚合物中配体的能力可以导致开发具有独特电化学、磁性、催化或光学性质的材料。这些性质在配位化学领域和新型金属有机框架的开发中起着至关重要的作用 (易等人,2013),(邱等人,2007)。
4. 光催化应用
异烟酸已被用于合成用于光催化应用的金属有机框架(MOF)。例如,用异烟酸改性 MOF 已显示出增加其表面积、孔体积和尺寸,从而提高其催化活性。此类 MOF 已应用于高效降解亚甲蓝等染料,证明了异烟酸在提高光催化效率方面的潜力 (Zulys 等人,2022)。
安全和危害
未来方向
Isonicotinic Acid-d4 forms the ligand groups through which many technologically important dye molecules anchor to model solar cell surfaces . Therefore, further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
属性
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBYWOBDOCUKOW-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isonicotinic Acid-d4 | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
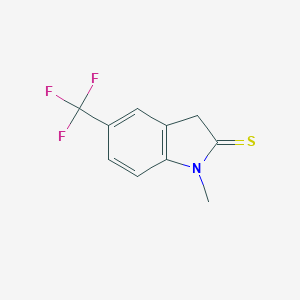
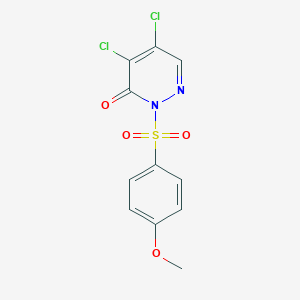
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
